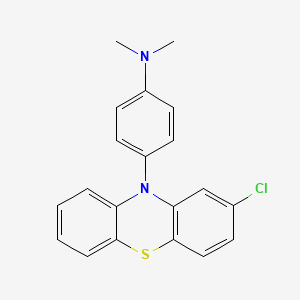
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with a chlorine atom at the 2-position and a dimethylaniline group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaniline group. One common method includes the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is primarily related to its interaction with biological targets. It is known to bind to dopamine receptors, inhibiting their activity. This interaction can modulate neurotransmitter levels in the brain, which is why phenothiazine derivatives are often used as antipsychotic agents. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic agent with a longer duration of action.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the dimethylaniline group at the 4-position may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C20H17ClN2S |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
4-(2-chlorophenothiazin-10-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17ClN2S/c1-22(2)15-8-10-16(11-9-15)23-17-5-3-4-6-19(17)24-20-12-7-14(21)13-18(20)23/h3-13H,1-2H3 |
Clave InChI |
SSSRJJPUQKBKFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


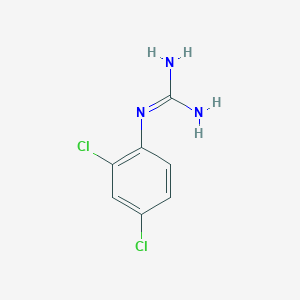
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
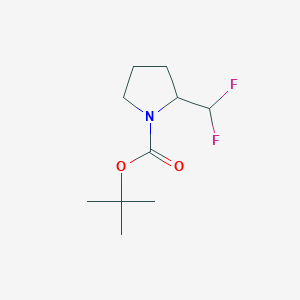
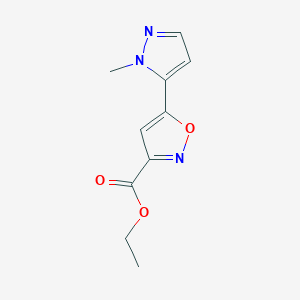
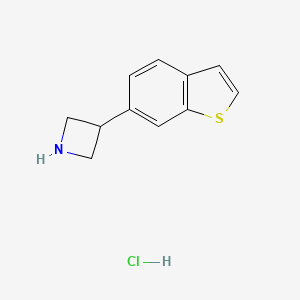
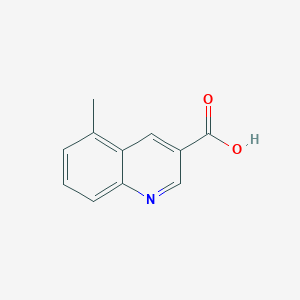
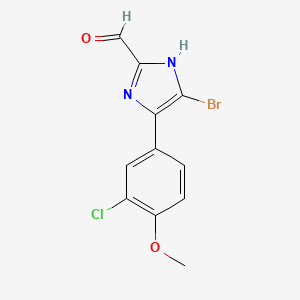
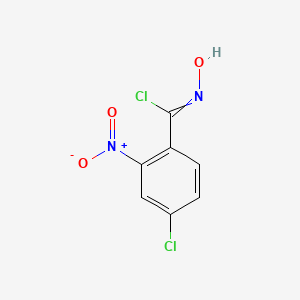
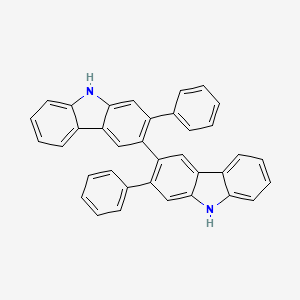
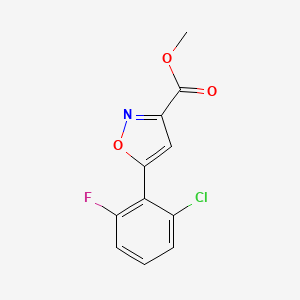

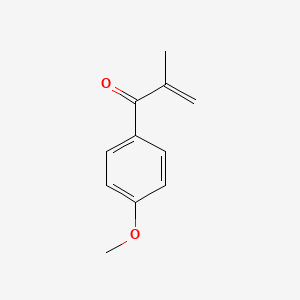
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)

